Chloromethyltrimethylgermane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

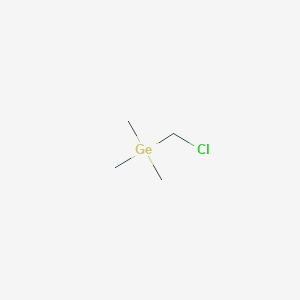

Chloromethyltrimethylgermane is an organogermanium compound with the molecular formula C4H11ClGe It is a member of the trialkylgermanes family and is characterized by the presence of a chloromethyl group attached to a trimethylgermane moiety

Vorbereitungsmethoden

Chloromethyltrimethylgermane can be synthesized through several methods. One common synthetic route involves the reaction of methyllithium with trichloro(chloromethyl)germane . This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Another method involves the formation of a Grignard reagent from this compound, which can then be used to synthesize various carbofunctional germanium compounds .

Analyse Chemischer Reaktionen

Chloromethyltrimethylgermane undergoes a variety of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Rearrangement Reactions: Under the action of aluminum chloride, this compound can rearrange into chloroethyldimethylgermane.

Formation of Grignard Reagents: This compound readily forms a Grignard reagent, which can be used to synthesize various other compounds such as (trimethylgermyl)-acetic acid and 3-butenyltrimethylgermane.

Wissenschaftliche Forschungsanwendungen

Chloromethyltrimethylgermane has several applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of various organogermanium compounds, which are valuable in organic synthesis.

Materials Science: Organogermanium compounds, including this compound, are used in the development of advanced materials due to their unique properties.

Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of chloromethyltrimethylgermane involves its ability to form reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Chloromethyltrimethylgermane can be compared with other similar compounds, such as:

Chloromethyltrimethylsilane: Both compounds undergo similar types of reactions, including substitution and rearrangement reactions.

Trimethylgermylmethanol: This compound is another organogermanium compound that can be synthesized from this compound.

Trimethylgermylacetic Acid: This compound is synthesized from the Grignard reagent formed from this compound.

This compound is unique due to its specific reactivity and the types of compounds it can form, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Chloromethyltrimethylgermane, also known by its CAS number 2344-80-1, is a chemical compound with significant applications in organic synthesis and potential biological implications. This article delves into its biological activity, examining relevant studies, toxicological data, and potential applications in various fields.

- Molecular Formula : (CH₃)₃SiCH₂Cl

- Molecular Weight : 122.67 g/mol

- Physical State : Colorless liquid

- Density : 0.879 g/cm³

- Boiling Point : 102 °C

- Flash Point : -4 °C

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of toxicity and genotoxicity. The following sections summarize key findings from various studies.

Toxicological Studies

-

Acute Toxicity :

- Inhalation studies have shown that exposure to high concentrations of this compound can lead to severe respiratory distress and mortality in animal models. For instance, a study indicated that exposure to vapors at concentrations as low as 150 mg/m³ resulted in significant toxic effects .

- A case study involving Sprague-Dawley rats demonstrated that intraperitoneal administration of the compound led to rapid mortality, highlighting its acute toxicity profile .

- Irritation Potential :

-

Genotoxicity :

- Various assays have been conducted to assess the genotoxic potential of this compound. In vitro tests showed no mutagenic effects in bacterial strains such as S. typhimurium, while some weak positive responses were noted under specific conditions .

- In vivo studies indicated an increase in chromosome aberrations in mouse lymphoma cells but did not consistently show mutagenic properties across different test systems .

Case Study 1: Acute Exposure Effects

In a controlled experiment, male Sprague-Dawley rats were exposed to this compound vapors. The study recorded symptoms such as hyperactivity and gasping, leading to necropsy findings of red patchy lungs and gas-filled gastrointestinal tracts. This underscores the acute respiratory toxicity associated with the compound.

Case Study 2: Genotoxicity Assessment

A series of genotoxicity tests were performed using this compound on different cell lines. While no gene mutations were observed in bacterial systems, there was a notable increase in chromosomal abnormalities in mammalian cells under specific conditions, suggesting a need for further investigation into its long-term effects on genetic material.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | High mortality rates observed in rats after inhalation; significant respiratory distress. |

| Irritation | Severe skin and eye irritation; high Draize scores indicating corneal damage. |

| Genotoxicity | Weak mutagenic potential in vitro; increased chromosome aberrations noted in specific assays. |

Eigenschaften

IUPAC Name |

chloromethyl(trimethyl)germane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNHDYVIBKUBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClGe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463651 |

Source

|

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5830-55-7 |

Source

|

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.